molecular formula C24H48NO9P B10771985 Lysophosphatidylserine CAS No. 119786-67-3

Lysophosphatidylserine

Cat. No.: B10771985
CAS No.: 119786-67-3
M. Wt: 525.6 g/mol
InChI Key: ZPDQFUYPBVXUKS-YADHBBJMSA-N
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Chemical Reactions Analysis

Lysophosphatidylserine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are typically modified this compound derivatives with altered biological activities .

Scientific Research Applications

Immunological Applications

Role in Immune Response Modulation

Lysophosphatidylserine has been shown to influence immune cell behavior, particularly in the context of inflammation and immune responses. Research indicates that it promotes Th1 responses, enhancing the production of interferon-gamma (IFN-γ) in T cells. In a study involving murine models, treatment with this compound resulted in an increased percentage of IFN-γ-producing CD4+ T cells under Th1-polarizing conditions, suggesting its potential as a modulator of immune responses in inflammatory diseases like Crohn's disease .

Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

  • Activation of G-protein coupled receptors (GPCRs) : this compound acts as a ligand for receptors such as GPR34 and P2Y10, which are involved in mediating immune responses .
  • Influence on macrophage activity : It has been implicated in enhancing macrophage phagocytosis and migration, contributing to the resolution of inflammation .

Cardiovascular Applications

Impact on Cardiac Function

In cardiovascular research, this compound has been linked to cardiac dysfunction. Studies indicate that it may induce necrosis in cardiomyocytes under pressure overload conditions. Specifically, it was found that inhibiting the action of iPLA2β (an enzyme involved in lipid metabolism) mitigated the detrimental effects of this compound on cardiac cells .

Cellular Mechanisms

The cellular mechanisms include:

  • Inhibition of cyclic adenosine monophosphate (cAMP) accumulation : this compound has been shown to decrease forskolin-induced cAMP levels in neonatal rat cardiomyocytes, implicating its role in cardiac signaling pathways .
  • Induction of necrotic cell death : The activation of specific GPCRs by this compound leads to necrotic rather than apoptotic cell death, highlighting its unique role in cardiac pathology .

Neurobiological Applications

Potential Neuroprotective Effects

Research suggests that this compound may play a role in neuroprotection and neuroinflammation. Its signaling pathways are being explored for their potential therapeutic effects in neurodegenerative diseases.

Mechanisms of Neuroprotection

  • Regulation of neuronal survival : this compound is thought to influence neuronal survival through modulation of apoptosis and necrosis pathways.
  • Interaction with neuroinflammatory processes : It may help regulate the inflammatory response within the central nervous system, potentially offering protective effects against neurodegeneration .

Table 1: Summary of Biological Effects of this compound

Application AreaBiological EffectMechanism
ImmunologyEnhances Th1 responseActivation of GPR34 and P2Y10
CardiovascularInduces necrosis in cardiomyocytesInhibition of cAMP accumulation
NeurobiologyPotential neuroprotective effectsModulation of apoptosis pathways

Table 2: Case Studies Involving this compound

Study ReferenceSubject/ModelFindings
Murine model (Crohn's)Increased IFN-γ production in T cells
Neonatal rat cardiomyocytesDecreased cAMP levels leading to necrosis
Neurodegenerative modelsModulation of inflammatory responses

Properties

CAS No.

119786-67-3

Molecular Formula

C24H48NO9P

Molecular Weight

525.6 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C24H48NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31)/t21-,22+/m1/s1

InChI Key

ZPDQFUYPBVXUKS-YADHBBJMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O

Origin of Product

United States

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